molecular formula C24H25N3 B1486565 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone CAS No. 1274948-12-7

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone

Cat. No. B1486565
M. Wt: 355.5 g/mol
InChI Key: ZBZXBQAWGRIJEX-UHFFFAOYSA-N
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Description

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone (ECCNEH) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a derivative of carbazole, a heterocyclic organic compound, and it displays a range of interesting properties that make it a valuable tool for research. In

Scientific research applications

Hole-Transporting Glass-Forming Hydrazones

Research has shown that hydrazones based on 9-ethylcarbazole demonstrate significant potential as hole-transporting materials due to their ability to form stable glasses with high glass transition temperatures. These materials exhibit promising ionization potentials and hole drift mobilities, making them suitable for applications in optoelectronic devices such as OLEDs and xerographic photoreceptors (Lygaitis et al., 2005). Similarly, carbazolyl-containing hydrazones have been identified for their optoelectronic applications, highlighting their potential in the development of advanced electronic materials (Matoliukstyte et al., 2005).

Synthesis and Photo-Physical Properties

The solvatochromic behavior of novel dyes derived from 9-ethylcarbazole has been explored, with these dyes showing positive solvatochromism and solvatofluorism. Such properties indicate their potential use in dye-sensitized solar cells and other photonic applications, due to their thermal stability and responsive fluorescence emission spectra (Gupta et al., 2011).

Catalytic Hydrogenation for Hydrogen Storage

The hydrogenation of 9-ethylcarbazole has been investigated as a method for hydrogen storage, with noble metal surfaces acting as catalysts. This research highlights the potential of using liquid organic hydrides, such as 9-ethylcarbazole, in hydrogen storage systems for fuel cell applications. The study provides insights into the kinetics and effectiveness of different catalysts in promoting the hydrogenation process, with ruthenium showing high activity and selectivity (Eblagon et al., 2012).

Novel Hole-Transporting Hydrazones

Further studies on hole-transporting hydrazones have reported the synthesis of glass-forming compounds with high hole-drift mobility, indicating their suitability for use in electronic devices. These findings underscore the potential of carbazole-based hydrazones in the development of high-performance electronic materials (Ostrauskaite et al., 2003).

Fluorescent Probes for pH Sensing

Carbazole derivatives have been utilized in the creation of fluorescent probes for monitoring extreme pH values. These probes offer high selectivity, sensitivity, and stability, making them useful for biosensing and imaging applications in various biological and environmental contexts (Chao et al., 2017).

properties

IUPAC Name

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZXBQAWGRIJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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